molecular formula C22H25BrN6O4S B609227 Mpc-3100 CAS No. 958025-66-6

Mpc-3100

Cat. No.: B609227
CAS No.: 958025-66-6
M. Wt: 549.4 g/mol
InChI Key: CVBWTNHDKVVFMI-LBPRGKRZSA-N
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Description

MPC-3100 is a fully synthetic, orally bioavailable, second-generation small-molecule inhibitor of heat shock protein 90 (Hsp90). This compound has shown significant antitumor activity in various cancer types, including colon, gastric, ovarian, prostate, breast, lung, and myeloid leukemia .

Mechanism of Action

Target of Action

MPC-3100 is a next-generation inhibitor of the molecular chaperone HSP90 . HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells . It is a potentially interesting therapeutic target, particularly in breast cancer, because human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and progesterone receptor (PR) are recognized client proteins of HSP90 .

Mode of Action

This compound specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol . This interaction effectively suppresses the chaperone activity of Hsp90 .

Biochemical Pathways

The suppression of Hsp90’s chaperone activity by this compound affects key molecular pathways involved in apoptosis . The combination of this compound and other drugs, such as doxorubicin (DOX), has been observed to promote apoptotic cell death in breast cancer cells by targeting Hsp90 and regulating these pathways .

Pharmacokinetics

It is described as an orally bioavailable, fully synthetic inhibitor of hsp90 , suggesting that it can be administered orally and is capable of reaching the bloodstream to exert its effects.

Result of Action

The result of this compound’s action is dose-dependent cytotoxicity, particularly when used in combination with DOX . The combination of these two drugs has been shown to induce apoptosis in breast cancer cells more efficiently than either drug alone .

Action Environment

The effectiveness of this compound can be influenced by the presence of other drugs, as seen in its synergistic effect with dox

Preparation Methods

Synthetic Routes and Reaction Conditions

MPC-3100 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of brominated intermediates and various coupling reactions to introduce the necessary functional groups .

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MPC-3100 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to MPC-3100 include:

Uniqueness of this compound

This compound is unique due to its fully synthetic nature, oral bioavailability, and broad-spectrum antitumor activity. Unlike some other heat shock protein 90 inhibitors, this compound has shown effectiveness in a wide range of cancer types and has the potential to be combined with other targeted therapies for enhanced therapeutic efficacy .

Properties

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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